molecular formula C14H10ClNO2 B6376816 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol CAS No. 1261901-41-0

5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol

Cat. No.: B6376816
CAS No.: 1261901-41-0
M. Wt: 259.69 g/mol
InChI Key: DAQQBJKLVJZZQF-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol is an organic compound characterized by the presence of a chloro group, a methoxy group, and a cyanophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzyl alcohol and 3-cyanophenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in an aqueous or organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted phenols or ethers.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methoxybenzyl alcohol
  • 4-Chloro-2-methoxyphenol
  • (4-Chloro-2-methoxyphenoxy)acetic acid

Uniqueness

5-(4-Chloro-2-methoxyphenyl)-3-cyanophenol is unique due to the presence of both a cyanophenol and a chloro-methoxyphenyl moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(4-chloro-2-methoxyphenyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2/c1-18-14-7-11(15)2-3-13(14)10-4-9(8-16)5-12(17)6-10/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQQBJKLVJZZQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684886
Record name 4'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261901-41-0
Record name [1,1′-Biphenyl]-3-carbonitrile, 4′-chloro-5-hydroxy-2′-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261901-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-5-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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